molecular formula C16H20N4O2 B6425180 4,6-dimethoxy-2-(4-phenylpiperazin-1-yl)pyrimidine CAS No. 478687-96-6

4,6-dimethoxy-2-(4-phenylpiperazin-1-yl)pyrimidine

Cat. No. B6425180
CAS RN: 478687-96-6
M. Wt: 300.36 g/mol
InChI Key: BMFXZIQFUGGVBI-UHFFFAOYSA-N
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Description

“4,6-dimethoxy-2-(4-phenylpiperazin-1-yl)pyrimidine” is a chemical compound with the molecular formula C16H20N4O2 . It is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings .


Synthesis Analysis

A series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives were designed and synthesized for the treatment of Alzheimer’s disease (AD) . The synthesis process involves various chemical reactions and the use of different reagents .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrimidine ring which is a six-membered ring with two nitrogen atoms and four carbon atoms . The pyrimidine ring is substituted at the 4 and 6 positions with methoxy groups and at the 2 position with a phenylpiperazin-1-yl group .


Chemical Reactions Analysis

The compound has been used in the synthesis of a series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives . These compounds displayed moderate acetylcholinesterase inhibitory activities in vitro .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 238.29 g/mol . It is a solid substance . The exact physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the sources retrieved.

Scientific Research Applications

4,6-dimethoxy-2-(4-phenylpiperazin-1-yl)pyrimidine has been used in numerous scientific research applications. It has been used to study the structure and function of a variety of enzymes such as cytochrome P450, monoamine oxidase, and xanthine oxidase. It has also been used to study the binding of various drugs to their respective receptors. Additionally, this compound has been used in the synthesis of a variety of biologically active compounds such as drugs and pesticides.

Advantages and Limitations for Lab Experiments

4,6-dimethoxy-2-(4-phenylpiperazin-1-yl)pyrimidine has several advantages and limitations when used in laboratory experiments. One of the main advantages is that it is relatively easy to synthesize and is relatively inexpensive. Additionally, it is stable in aqueous solutions and has a relatively low toxicity. However, this compound is not very soluble in organic solvents and can be difficult to purify. Additionally, it has a relatively short shelf life and can degrade over time.

Future Directions

There are several potential future directions for the use of 4,6-dimethoxy-2-(4-phenylpiperazin-1-yl)pyrimidine. One potential direction is the use of this compound in the development of new drugs and therapeutics. Additionally, it could be used in the development of new pesticides and herbicides. Finally, this compound could be used in the development of new imaging agents for medical imaging applications.

Synthesis Methods

4,6-dimethoxy-2-(4-phenylpiperazin-1-yl)pyrimidine can be synthesized by the reaction of 4-amino-6-methoxy-2-pyrimidinol with 4-phenylpiperazine. The reaction is carried out in an organic solvent such as ethanol or isopropanol at a temperature of 60-80°C. The reaction is typically complete within 8-10 hours. The product is then purified by crystallization or recrystallization.

Safety and Hazards

The compound is classified under the hazard class “Acute Tox. 4 Oral”, indicating that it may be harmful if swallowed . It is also classified under the storage class code "11 - Combustible Solids" .

properties

IUPAC Name

4,6-dimethoxy-2-(4-phenylpiperazin-1-yl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2/c1-21-14-12-15(22-2)18-16(17-14)20-10-8-19(9-11-20)13-6-4-3-5-7-13/h3-7,12H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMFXZIQFUGGVBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC(=N1)N2CCN(CC2)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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